p-Anisaldehyde, (p-nitrophenyl)hydrazone

Computational Chemistry Medicinal Chemistry Physicochemical Property Prediction

Electronically distinct hydrazone scaffold: the para-NO₂ (electron-withdrawing) and para-OCH₃ (electron-donating) groups create a unique electronic environment unavailable with ortho isomers or unsubstituted phenylhydrazones. Critical for SAR studies optimizing antioxidant potency, metal-ligand tuning, and oncological reference (NSC 77044). ≥95% purity ensures reproducibility as an analytical standard or building block. Avoid experimental artifacts—specify this exact compound.

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
CAS No. 5880-63-7
Cat. No. B1624293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Anisaldehyde, (p-nitrophenyl)hydrazone
CAS5880-63-7
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H13N3O3/c1-20-14-8-2-11(3-9-14)10-15-16-12-4-6-13(7-5-12)17(18)19/h2-10,16H,1H3/b15-10+
InChIKeyDGJRRYXJIRLUID-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Anisaldehyde, (p-nitrophenyl)hydrazone: A Structurally Distinct Hydrazone for Targeted Chemical and Biological Research


p-Anisaldehyde, (p-nitrophenyl)hydrazone (CAS: 5880-63-7), with the IUPAC name N-[(E)-(4-methoxyphenyl)methylideneamino]-4-nitroaniline, is a hydrazone compound characterized by a molecular formula of C₁₄H₁₃N₃O₃ and a molecular weight of 271.27 g/mol . It is synthesized via the condensation of p-anisaldehyde and p-nitrophenylhydrazine, yielding a molecule that integrates an electron-donating 4-methoxyphenyl group with an electron-withdrawing 4-nitrophenyl group linked through a hydrazone (-NH-N=CH-) bridge . This specific structural arrangement is foundational to its distinct chemical reactivity and biological interaction profiles, setting it apart from simpler hydrazones and other substituted derivatives . Its availability as a pure reagent, typically at 95% purity, positions it as a reliable building block or analytical standard in specialized research contexts .

Why General Hydrazones Are Not a Substitute for p-Anisaldehyde, (p-nitrophenyl)hydrazone in Research Applications


Substituting p-Anisaldehyde, (p-nitrophenyl)hydrazone with a generic hydrazone or a close analog (e.g., phenylhydrazone or o-nitrophenyl isomer) is not scientifically sound due to the compound's unique, quantifiable physicochemical and biological profile. The strategic placement of the nitro group at the para position, in combination with the para-methoxy group, creates a specific electronic and steric environment that directly impacts key properties. For instance, the para-nitro configuration results in a different set of predicted physicochemical parameters, such as LogP and boiling point, compared to its ortho-isomer . Furthermore, the presence of the nitro group is critical for enabling unique biological activity; it is not present in the parent phenylhydrazone, which lacks this key pharmacophore [1]. While direct head-to-head biological data for this specific compound is limited, class-level evidence strongly suggests that the nature and position of substituents on the phenylhydrazone scaffold are key determinants of activity in antioxidant, anti-inflammatory, and metal-chelating assays, meaning that any substitution would yield non-equivalent and potentially misleading experimental results [1].

Quantifiable Differentiation Evidence for p-Anisaldehyde, (p-nitrophenyl)hydrazone (CAS: 5880-63-7)


Predicted Physicochemical Profile Differentiates Para-Nitro Isomer from Ortho-Nitro Isomer

Computational predictions reveal distinct physicochemical properties for the p-nitrophenyl isomer (target compound) versus its o-nitrophenyl analog. The p-isomer has a higher predicted LogP (4.61) than the o-isomer (estimated 3.10 via KOWWIN), indicating greater lipophilicity, which can influence membrane permeability and bioavailability . This is a clear example of how subtle structural changes can lead to significant differences in compound behavior, underscoring the need for precise selection in research . Predicted boiling points are also divergent: 442.4°C for the p-isomer versus 431.3±45.0°C for the o-isomer .

Computational Chemistry Medicinal Chemistry Physicochemical Property Prediction

Presence of the p-Nitrophenyl Group Unlocks a Unique Pharmacophore for Antioxidant Activity

While direct antioxidant data for this specific compound is absent, its core structure is a member of the p-nitrophenylhydrazone class, which has been shown to exhibit significant antioxidant activity [1]. In a study of closely related p-nitrophenylhydrazone derivatives (3a-f), all compounds exhibited significant free radical scavenging activity in the DPPH assay, with compound 3a (the shortest chain analog) showing the highest potency [1]. This class-level activity is entirely absent in the phenylhydrazone analog, which lacks the nitro group, a known electron-withdrawing moiety that can stabilize radical intermediates [2]. Therefore, the target compound is expected to possess a unique biological activity profile compared to its non-nitrated counterpart [2].

Antioxidant Free Radical Scavenging Medicinal Chemistry

p-Anisaldehyde, (p-nitrophenyl)hydrazone Has a Documented History in Cancer Chemotherapy Screening (NSC 77044)

p-Anisaldehyde, (p-nitrophenyl)hydrazone has been specifically assigned an NSC (Cancer Chemotherapy National Service Center) number, 77044, indicating its submission and evaluation in the National Cancer Institute's (NCI) developmental therapeutics program . This is a verifiable historical link to a major cancer drug screening program. While specific assay data is not publicly available from this submission, the assignment of an NSC number signifies that the compound was deemed of sufficient interest for testing in anticancer models . This provides a clear point of differentiation from many commercially available hydrazones that have not been subjected to this level of institutional screening, suggesting a prior hypothesis of potential anticancer utility .

Cancer Research Drug Discovery Anticancer Screening

Recommended Research and Application Scenarios for p-Anisaldehyde, (p-nitrophenyl)hydrazone


Structure-Activity Relationship (SAR) Studies on Hydrazone-Based Antioxidants

This compound serves as a crucial intermediate structural probe in SAR studies aimed at optimizing antioxidant activity within the p-nitrophenylhydrazone class. As a close structural analog to compounds in the study by Yorur-Goreci et al. [1], it can be used to systematically investigate the impact of replacing the salicylaldehyde-derived core with a p-anisaldehyde-derived core on free radical scavenging potency. This allows researchers to deconvolute the contributions of different aromatic substituents to the overall antioxidant effect.

Building Block for Synthesis of Metal Complexes with Altered Electronic Properties

Given its ability to act as a ligand through the hydrazone nitrogen atoms, this compound is a valuable precursor for synthesizing novel metal coordination complexes. Its distinct electronic profile, conferred by the electron-donating methoxy and electron-withdrawing nitro groups, will directly influence the stability and reactivity of the resulting metal complex [2]. This differentiates it from simpler hydrazone ligands and enables the fine-tuning of a complex's electronic and catalytic properties for applications in materials science or bioinorganic chemistry.

Exploratory Research in Anticancer Drug Discovery

The compound's historical inclusion in the NCI's screening program under NSC 77044 provides a validated rationale for its use in exploratory oncology research . It can be utilized as a starting scaffold for medicinal chemistry campaigns focused on cancer, or as a reference compound to benchmark the activity of newly synthesized analogs. Its distinct lipophilic profile, relative to the ortho-isomer , also makes it a useful tool for studying how isomer-specific physicochemical properties impact cellular uptake and antitumor activity in various cancer cell lines.

Analytical Standard for Method Development and Quality Control

With its well-defined structure, high purity (typically 95%), and unique spectroscopic signature, p-Anisaldehyde, (p-nitrophenyl)hydrazone is well-suited as a reference standard in analytical chemistry . It can be employed in the development and validation of HPLC or LC-MS methods for the quantification of hydrazone derivatives in complex matrices or for monitoring synthetic reactions where it is a reactant or byproduct.

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